2,2-Dimethyl-4'-fluorobutyrophenone 2,2-Dimethyl-4'-fluorobutyrophenone
Brand Name: Vulcanchem
CAS No.: 898765-49-6
VCID: VC2285606
InChI: InChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3
SMILES: CCC(C)(C)C(=O)C1=CC=C(C=C1)F
Molecular Formula: C12H15FO
Molecular Weight: 194.24 g/mol

2,2-Dimethyl-4'-fluorobutyrophenone

CAS No.: 898765-49-6

Cat. No.: VC2285606

Molecular Formula: C12H15FO

Molecular Weight: 194.24 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-4'-fluorobutyrophenone - 898765-49-6

Specification

CAS No. 898765-49-6
Molecular Formula C12H15FO
Molecular Weight 194.24 g/mol
IUPAC Name 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one
Standard InChI InChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3
Standard InChI Key RWPGJNSOUNNSIW-UHFFFAOYSA-N
SMILES CCC(C)(C)C(=O)C1=CC=C(C=C1)F
Canonical SMILES CCC(C)(C)C(=O)C1=CC=C(C=C1)F

Introduction

Physical and Chemical Properties

The definitive identification and characterization of 2,2-Dimethyl-4'-fluorobutyrophenone are established through several standard chemical identifiers and physical properties. These properties provide researchers with essential information for handling, analyzing, and utilizing this compound in various applications.

Structural Identifiers and Molecular Characteristics

The compound is uniquely identified by several standardized chemical notation systems that precisely describe its molecular structure. The Standard InChI (International Chemical Identifier) for 2,2-Dimethyl-4'-fluorobutyrophenone is InChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3, which provides a comprehensive description of its atomic connectivity and spatial arrangement. The corresponding Standard InChIKey, RWPGJNSOUNNSIW-UHFFFAOYSA-N, serves as a condensed checksum identifier that facilitates database searching and compound verification.

Additionally, the compound can be represented by its SMILES notation (Simplified Molecular Input Line Entry System): CCC(C)(C)C(=O)C1=CC=C(C=C1)F. This notation offers another standardized way to represent the two-dimensional structure of the molecule in a linear text format, enabling computational processing and structural analysis.

Physical and Chemical Property Data

The comprehensive physical and chemical properties of 2,2-Dimethyl-4'-fluorobutyrophenone are summarized in the following table, providing researchers with essential reference information:

PropertyValueReference
IUPAC Name1-(4-fluorophenyl)-2,2-dimethylbutan-1-one
CAS Registry Number898765-49-6
Molecular FormulaC12H15FO
Molecular Weight194.24 g/mol
Standard InChIInChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3
Standard InChIKeyRWPGJNSOUNNSIW-UHFFFAOYSA-N
SMILES NotationCCC(C)(C)C(=O)C1=CC=C(C=C1)F
PubChem Compound ID24724036

Structural Characteristics and Chemical Reactivity

The molecular structure of 2,2-Dimethyl-4'-fluorobutyrophenone features several key elements that define its chemical behavior. The compound consists of a butanone chain with two methyl groups attached to the carbon at position 2, creating a tertiary carbon center adjacent to the carbonyl group. The carbonyl group is connected to a phenyl ring that bears a fluorine atom at the para position (4').

Functional Group Analysis

The primary functional groups in 2,2-Dimethyl-4'-fluorobutyrophenone include:

  • Ketone (C=O): The carbonyl group situated between the dimethylated butyl chain and the fluorophenyl ring is likely to exhibit typical ketone reactivity, including nucleophilic addition reactions.

  • Fluorine Substituent: The fluorine atom at the para position of the phenyl ring introduces specific electronic effects, potentially altering the reactivity of the aromatic system and the adjacent carbonyl group.

  • Tertiary Carbon Center: The presence of two methyl groups at the 2-position creates a sterically hindered environment that may influence reaction pathways and rates.

Comparison with Structural Analogs

Understanding the relationship between 2,2-Dimethyl-4'-fluorobutyrophenone and its structural analogs provides valuable insights into structure-activity relationships and potential applications. While comprehensive comparative data is limited in the available search results, some structural relationships can be inferred.

Structural Variations and Related Compounds

A notable structural analog is 3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone, which differs by the addition of a chlorine atom at the 3' position of the phenyl ring. This additional halogen substituent would likely alter the electronic properties, reactivity patterns, and potential biological activities compared to 2,2-Dimethyl-4'-fluorobutyrophenone.

Analytical Methods for Characterization

Proper characterization of 2,2-Dimethyl-4'-fluorobutyrophenone is essential for research applications and quality control. Standard analytical methods likely employed for this compound include:

Spectroscopic and Spectrometric Techniques

Characterization of 2,2-Dimethyl-4'-fluorobutyrophenone would typically involve multiple analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. These methods would provide confirmation of the compound's structure, purity, and identity.

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